molecular formula C23H19ClN2OS B2740030 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide CAS No. 450349-50-5

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide

Cat. No. B2740030
CAS RN: 450349-50-5
M. Wt: 406.93
InChI Key: NXUNIRJMPNFFRX-UHFFFAOYSA-N
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Description

The compound “2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The molecule also has a chlorobenzyl group and a phenylacetamide moiety .


Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure. Indoles are often reactive towards electrophilic aromatic substitution . The chlorobenzyl group could potentially undergo nucleophilic substitution reactions .

Scientific Research Applications

Anti-Helicobacter Pylori Activity

A series of compounds similar to “2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide” were synthesized and evaluated for their activity against Helicobacter pylori . These compounds exhibited strong anti-H. pylori activity, even better than the standard drug metronidazole . This suggests that our compound could potentially be used in the treatment of H. pylori infections .

Antiviral Activity

Some benzimidazole derivatives, which include our compound, have shown promising results as antiviral agents against human respiratory viruses . Specifically, compounds bearing similar functionalities to our compound acted as dual inhibitors of influenza A virus and human coronavirus . This indicates a potential use of our compound in the treatment of respiratory viral infections .

Antimicrobial Activity

Quinazolinone derivatives, which are structurally similar to our compound, have demonstrated promising antimicrobial activities. This suggests that our compound could potentially be used in the development of new antimicrobial agents.

Antitubercular Activity

In addition to their antimicrobial activities, quinazolinone derivatives have also shown promise in antitubercular activities. This indicates a potential application of our compound in the treatment of tuberculosis.

Anti-inflammatory Activity

A compound structurally similar to ours, “2-(4-chlorobenzyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-5-amine”, was synthesized and evaluated for its anti-inflammatory activity . This suggests that our compound could potentially be used in the treatment of inflammatory conditions .

Potential Neurodegenerative Disease Treatment

The benzimidazole derivative B5, which contains a benzimidazole nucleus like our compound, is under clinical evaluation for the treatment of neurodegenerative diseases . This suggests a potential application of our compound in the treatment of conditions like Alzheimer’s and Parkinson’s diseases .

Mechanism of Action

Target of Action

The compound, 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors . .

Mode of Action

The mode of action of indole derivatives can vary depending on the specific compound and its targets. Generally, these compounds interact with their targets, leading to changes in the function of the target proteins

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities This suggests that these compounds can affect a wide range of biochemical pathways

Result of Action

The molecular and cellular effects of a compound’s action depend on its mode of action and the biochemical pathways it affects. Given the wide range of biological activities associated with indole derivatives , the effects of 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide could be diverse.

properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2OS/c24-18-12-10-17(11-13-18)14-26-15-22(20-8-4-5-9-21(20)26)28-16-23(27)25-19-6-2-1-3-7-19/h1-13,15H,14,16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUNIRJMPNFFRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide

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